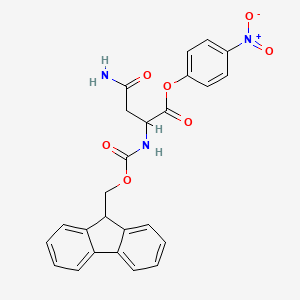
N-Fmoc-L-asparagine 4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nα-Fluorenylmethyloxycarbonyl-L-asparagine 4-nitrophenyl ester, commonly referred to as Fmoc-Asn-ONp, is a derivative of the amino acid asparagine. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino terminus, while the 4-nitrophenyl ester facilitates the coupling reaction in peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn-ONp typically involves the protection of the amino group of asparagine with the Fmoc group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of Fmoc-Asn-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
化学反応の分析
Types of Reactions: Fmoc-Asn-ONp primarily undergoes nucleophilic substitution reactions, where the 4-nitrophenyl ester is displaced by nucleophiles such as amines or alcohols. This reaction is crucial in peptide synthesis for forming peptide bonds .
Common Reagents and Conditions: Common reagents used in reactions involving Fmoc-Asn-ONp include bases like piperidine for Fmoc deprotection and coupling reagents such as DCC or DIC for esterification. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent degradation of the Fmoc group .
Major Products: The major products formed from reactions involving Fmoc-Asn-ONp are peptides with the desired sequence. The Fmoc group is removed after the coupling reaction, leaving the free amino group available for further reactions .
科学的研究の応用
Chemistry: In chemistry, Fmoc-Asn-ONp is used extensively in solid-phase peptide synthesis (SPPS) to create peptides and small proteins. Its stability and ease of removal make it an ideal protecting group for the amino terminus .
Biology: In biological research, peptides synthesized using Fmoc-Asn-ONp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides serve as tools for understanding biological processes at the molecular level .
Medicine: In medicine, peptides synthesized using Fmoc-Asn-ONp are used in the development of peptide-based drugs and vaccines. These peptides can mimic natural proteins and modulate biological pathways, offering therapeutic potential for various diseases .
Industry: In the industrial sector, Fmoc-Asn-ONp is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics .
作用機序
The mechanism of action of Fmoc-Asn-ONp involves the protection of the amino group of asparagine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The 4-nitrophenyl ester facilitates the coupling reaction by acting as a leaving group, allowing the formation of peptide bonds. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
類似化合物との比較
Similar Compounds: Similar compounds to Fmoc-Asn-ONp include:
- Nα-Fluorenylmethyloxycarbonyl-L-asparagine (Fmoc-Asn-OH)
- Nα-Fluorenylmethyloxycarbonyl-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH)
- Nα-Fluorenylmethyloxycarbonyl-L-glutamine (Fmoc-Gln-OH)
- Nα-Fluorenylmethyloxycarbonyl-Nγ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) .
Uniqueness: Fmoc-Asn-ONp is unique due to the presence of the 4-nitrophenyl ester, which enhances its reactivity in peptide coupling reactions. This makes it more efficient in forming peptide bonds compared to other Fmoc-protected amino acids without the ester group .
特性
IUPAC Name |
(4-nitrophenyl) 4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFRQBESOZRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284857.png)
![4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol](/img/structure/B15284864.png)
![2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate](/img/structure/B15284875.png)
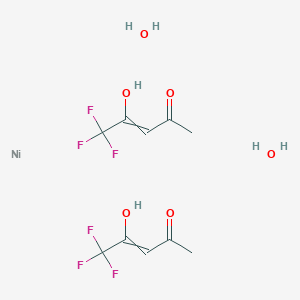
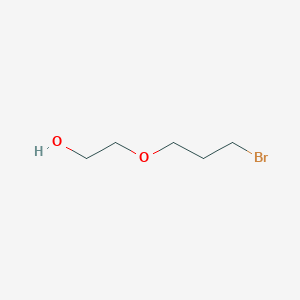
![tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
![1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284900.png)
![1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium](/img/structure/B15284903.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)
![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)
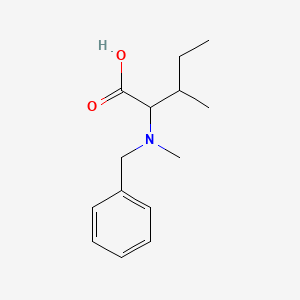
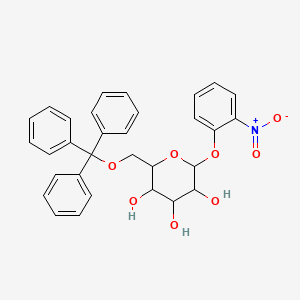
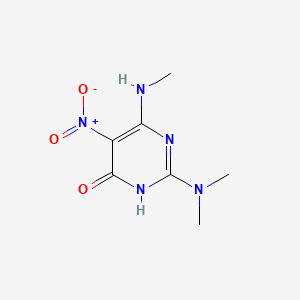
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate](/img/structure/B15284941.png)
